Yohimban-17-one

Description

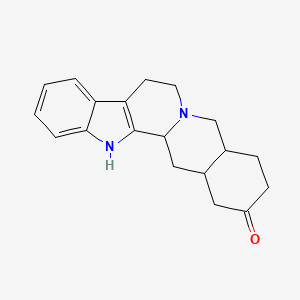

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,11,12,14,15,16,17,19,20,21-decahydro-1H-yohimban-18-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,12-13,18,20H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXXFFUKMREIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80966670 | |

| Record name | Yohimban-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-14-8 | |

| Record name | Yohimbone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Yohimban-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Natural Occurrence of Yohimban Type Alkaloids

Elucidation of Natural Biosynthetic Pathways Leading to the Yohimbane Skeleton

The journey to the yohimbane skeleton begins with two primary precursors: tryptamine (B22526) and the secoiridoid monoterpene, secologanin (B1681713). mdpi.comnih.gov Tryptamine is derived from the amino acid tryptophan through a decarboxylation reaction, while secologanin's own complex synthesis starts from geraniol. nih.gov

The foundational step in the biosynthesis of virtually all monoterpenoid indole (B1671886) alkaloids is the Pictet-Spengler condensation of tryptamine and secologanin. researchgate.net This crucial reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR), yielding the pivotal intermediate, strictosidine. researchgate.net This step is stereospecific, establishing the C-3 hydrogen in the α-orientation, which is a hallmark of this alkaloid family. nih.gov

Following its formation, strictosidine undergoes deglycosylation by the action of strictosidine β-D-glucosidase (SGD), which removes a glucose moiety to produce the highly reactive strictosidine aglycone. researchgate.net This unstable intermediate can spontaneously rearrange into several compounds, including the less reactive and more stable 4,21-dehydrogeissoschizine (B1238243). researchgate.net This compound represents a critical branch point, serving as a precursor for various classes of indole alkaloids, including the yohimbane type. researchgate.net The precise modalities for the conversion of 4,21-dehydrogeissoschizine into the diverse yohimbane isomers have been a subject of intense research, with recent studies identifying specific enzymes that channel this intermediate toward the yohimbane framework. researchgate.netnih.gov

Enzymatic Transformations and Key Precursor Intermediates in Yohimbanoid Biosynthesis

The assembly of the yohimbane skeleton is a multi-enzyme process involving several key transformations and intermediates. The pathway relies on a cascade of precisely controlled enzymatic reactions to build the complex pentacyclic structure.

Key Precursor Intermediates:

Tryptamine and Secologanin: The fundamental building blocks of the entire MIA pathway. mdpi.com

Strictosidine: The universal precursor for MIAs, formed from the condensation of tryptamine and secologanin. researchgate.net

Strictosidine Aglycone: A highly reactive dialdehyde (B1249045) formed upon the removal of glucose from strictosidine. researchgate.net

4,21-Dehydrogeissoschizine: A key, more stable intermediate that serves as the substrate for enzymes leading to different alkaloid skeletons, including yohimbane. researchgate.net

Key Enzymatic Transformations: The conversion of these intermediates is catalyzed by specific enzymes that define the biosynthetic route.

| Enzyme | Abbreviation | Function |

| Tryptophan Decarboxylase | TDC | Catalyzes the formation of tryptamine from tryptophan. researchgate.net |

| Strictosidine Synthase | STR | Catalyzes the stereospecific condensation of tryptamine and secologanin to form strictosidine. researchgate.net |

| Strictosidine β-D-Glucosidase | SGD | Removes the glucose unit from strictosidine to yield the reactive strictosidine aglycone. researchgate.net |

| Yohimbane Synthase | YOS | A recently discovered medium chain dehydrogenase/reductase (MDR) that converts 4,21-dehydrogeissoschizine into a mixture of yohimbane diastereomers, including yohimbine (B192690) and rauwolscine. nih.gov |

The discovery of Yohimbane Synthase (YOS) was a significant breakthrough, identifying the gateway enzyme that commits the 4,21-dehydrogeissoschizine intermediate specifically to the yohimbane scaffold. nih.gov This enzyme is responsible for the reduction and cyclization steps that form the characteristic E-ring of the yohimbane structure. The direct products of YOS are typically C-17 hydroxylated compounds like yohimbine. The formation of the ketone at C-17, as seen in Yohimban-17-one, would require a subsequent oxidation step, the specific enzyme for which has not been fully characterized in the natural biosynthetic pathway.

Genetic and Molecular Determinants of Alkaloid Biosynthesis

The biosynthesis of yohimban-type alkaloids is tightly regulated at the genetic level. The genes encoding the necessary enzymes are often organized in clusters within the plant genome, allowing for coordinated expression. This co-regulation ensures the efficient production of these complex metabolites.

Research into the genome of Rauvolfia tetraphylla, a plant rich in yohimbane alkaloids, has provided significant insights. researchgate.netnih.gov It revealed that the gene for Yohimbane Synthase (YOS) is part of a biosynthetic gene cluster. researchgate.net This clustering facilitates the co-expression of genes whose protein products are involved in the same metabolic pathway. Such genomic organization is a common theme in plant specialized metabolism and is crucial for the production of complex molecules like yohimbane alkaloids. The use of machine learning and gene co-expression analysis has been instrumental in identifying the candidate genes, such as YOS, involved in this pathway. nih.gov

Chemoenzymatic and Biocatalytic Approaches for this compound Synthesis

The complexity of the yohimbane skeleton, with its multiple chiral centers, makes traditional chemical synthesis challenging. This has led to the exploration of chemoenzymatic and biocatalytic methods that leverage the high selectivity of enzymes to create these structures efficiently.

One prominent strategy involves enzymatic desymmetrization. nih.gov In this approach, an enzyme, such as a lipase (B570770) or esterase, is used to selectively modify a symmetrical (meso) precursor molecule, creating a chiral intermediate with high enantiomeric purity. nih.gov This optically active building block can then be converted through subsequent chemical steps into the desired yohimbane alkaloid. This method combines the power of enzymatic stereocontrol with the versatility of organic synthesis.

The discovery of key biosynthetic enzymes, particularly Yohimbane Synthase, opens new avenues for purely biocatalytic production. researchgate.net By introducing the genes for the entire biosynthetic pathway into a microbial host like yeast, it may become possible to produce yohimbane alkaloids, and potentially derivatives like this compound, through fermentation. This synthetic biology approach offers a promising alternative to extraction from plant sources or complex chemical synthesis, allowing for the sustainable and scalable production of these valuable compounds.

Total Synthesis Methodologies for Yohimban 17 One and Its Core Skeleton

Strategies for the Construction of the Pentacyclic Indole (B1671886) Alkaloid Framework

The assembly of the five-ring yohimban (B1201205) system is a significant challenge that has spurred the development of elegant and efficient synthetic strategies. Historically, a common approach, influenced by Woodward's synthesis of reserpine, involves the initial construction of a fully functionalized E-ring, followed by the attachment of the tryptamine (B22526) unit and subsequent cyclizations to form the C and D rings. nih.govnih.gov However, contemporary methodologies often prioritize efficiency through cascade reactions and one-pot procedures, aiming to construct multiple rings and stereocenters with high atom and step economy. nih.govnih.gov

Cascade Reactions and Multistep Synthetic Pathways

Cascade reactions, also known as domino or tandem reactions, are powerful tools in total synthesis, enabling the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. scilit.comnih.gov This approach rapidly builds molecular complexity from simpler precursors, mirroring biosynthetic pathways. nih.govyoutube.com In the context of the yohimban framework, cascade sequences have been ingeniously designed to form key heterocyclic rings.

A notable example is an amidation/N-acyliminium ion cyclization sequence, which can furnish four of the five necessary rings in just two main operations. nih.govresearchgate.netnih.gov Such processes, often part of a broader multistep synthesis, significantly shorten the path to the complex core structure. youtube.com While traditional multistep syntheses remain fundamental, the integration of cascade reactions represents a paradigm shift, offering greater efficiency and elegance in constructing intricate molecules like Yohimban-17-one. nih.gov

One-Pot Methodologies for Streamlined Synthesis

One-pot syntheses further enhance synthetic efficiency by conducting multiple sequential reactions in a single reaction vessel. rsc.orgnih.govorientjchem.org This strategy avoids the need for laborious workup and purification of intermediates, saving time, solvents, and resources. A straightforward one-pot assembly of the yohimban skeleton has been achieved through the condensation of an acyclic β-keto ester with tryptamine. researchgate.net This initial step is followed by consecutive cross-metathesis and tandem cyclization reactions, leading to the formation of three new rings in a single flask. researchgate.net This method provides a rapid entry to the pentacyclic scaffold of yohimbine (B192690) alkaloids, demonstrating the power of streamlining complex synthetic sequences. researchgate.net Another efficient one-pot method involves a sequence of asymmetric Michael-Michael-Mannich-reduction-amidation-Bischler-Napieralski-reduction reactions, which can generate five bonds and five stereocenters with high selectivity. researchgate.net

Stereocontrolled and Enantioselective Approaches to this compound Synthesis

The biological activity of yohimbine alkaloids is critically dependent on their stereochemistry. researchgate.net Consequently, a primary focus of synthetic efforts has been the precise control over the multiple stereocenters within the yohimban framework. This has served as a fertile proving ground for the development of new catalytic asymmetric methods. nih.govthieme-connect.com

Asymmetric Catalysis in Complex Alkaloid Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, allowing for the creation of chiral molecules with high enantioselectivity from achiral or racemic starting materials. oup.comoup.comresearchgate.net In the synthesis of the yohimban core, various forms of asymmetric catalysis have been successfully employed to establish the initial and subsequent stereocenters. nih.gov

Organocatalysis, in particular, has emerged as a powerful strategy. scilit.comoup.comoup.com For instance, a highly enantioselective acyl-Pictet-Spengler reaction catalyzed by a chiral thiourea (B124793) derivative has been used to set the absolute configuration of the key tetrahydro-β-carboline intermediate. acs.orgresearchgate.net Other successful approaches include the use of N-heterocyclic carbene (NHC) catalysis for enantio- and diastereoselective dimerization reactions and chiral phosphoric acids for Pictet-Spengler reactions. nih.govnih.govresearchgate.net

| Reaction Type | Catalyst Type | Key Bond Formation / Transformation | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| Acyl-Pictet-Spengler | Thiourea Organocatalyst | C-ring formation, setting C3 stereocenter | 94-97% ee | nih.govacs.orgresearchgate.net |

| Dimerization/Annulation | N-Heterocyclic Carbene (NHC) | D-ring precursor construction | High enantio- and diastereoselectivity | nih.govresearchgate.netnih.gov |

| Pictet-Spengler | Chiral Phosphoric Acid | C-ring formation | 92:8 er | researchgate.net |

| Isomerization/Diels-Alder | Bicyclic Guanidine (B92328) | DE-ring system formation | High enantioselectivity | researchgate.net |

| Enzymatic Desymmetrization | Lipase (B570770) Enzyme | Creation of enantiopure monoacetate | >99% ee | nih.govrsc.org |

Diastereoselective and Substrate-Controlled Approaches

Once an initial stereocenter is established enantioselectively, subsequent stereocenters can often be installed under the influence of the existing chirality in the molecule—a process known as substrate control. researchgate.net This approach is crucial for efficiently setting the relative stereochemistry of the multiple chiral centers in the yohimban core.

A powerful example of this is the use of an intramolecular Diels-Alder (IMDA) reaction. In one total synthesis of (+)-yohimbine, after an initial enantioselective Pictet-Spengler reaction set the first stereocenter, a subsequent substrate-controlled IMDA reaction simultaneously established the remaining four stereocenters with high diastereoselectivity. acs.orgresearchgate.net Similarly, syntheses employing an N-heterocyclic carbene (NHC)-catalyzed reaction create a key intermediate in high enantiopurity, which then directs the stereochemical outcome of a subsequent diastereoselective amidation/N-acyliminium ion cyclization. nih.govresearchgate.netnih.gov Furthermore, recent advances have demonstrated the ability to perform late-stage adjustments to the stereochemistry at positions C3, C16, C17, and C20 from a common intermediate, allowing for divergent access to different stereoisomeric subfamilies of yohimbine alkaloids. nih.gov

Synthesis of Advanced Intermediates Relevant to this compound Analogues

The development of modular synthetic routes that provide access to not only the natural product but also a diverse range of analogues is of significant interest for chemical biology and drug discovery. researchgate.netnih.gov This often involves the synthesis of a common, advanced intermediate that can be elaborated into various related structures.

Strategies have been developed that utilize multicomponent assembly processes to rapidly construct parent heterocyclic scaffolds. nih.gov These key intermediates can then be readily diversified using well-established methods like cross-coupling to access large libraries of novel pentacyclic compounds related to yohimbine. nih.gov

Chemical Reactivity and Derivatization Studies of Yohimban 17 One

Mechanisms of Chemical Modification and Reactivity Patterns

Yohimban-17-one, a key structure within the yohimban (B1201205) alkaloid family, exhibits diverse chemical reactivity, primarily centered around its carbonyl group at the C-17 position and the adjacent C-18 position. These reactive sites allow for a range of chemical modifications, leading to the synthesis of various derivatives and heterocyclic systems.

Reactions Involving the C-17 Carbonyl Group:

The ketone functionality at the C-17 position is susceptible to nucleophilic attack and can undergo transformations typical of carbonyl compounds. For instance, this compound can be converted into its corresponding enamine by reaction with secondary amines, such as pyrrolidine. This process typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the enamine. The azeotropic removal of water, often facilitated by a drying agent like aluminum oxide, drives the equilibrium towards enamine formation, achieving high yields acs.org.

Furthermore, the anti-oxime derivative of this compound can undergo a Beckmann fragmentation reaction when treated with thionyl chloride in ether. This fragmentation leads to the cleavage of a carbon-carbon bond adjacent to the oxime, yielding nitrile-containing products, such as trans-18-methioxycorynanthenitrile researchgate.net.

Reactivity at the C-18 Position and Formation of Heterocyclic Systems:

The C-18 position of this compound is particularly amenable to functionalization, often via enamine intermediates. Enamines derived from this compound are nucleophilic at the alpha-carbon (C-18) and can react with electrophiles. For example, reaction of the enamine with isocyanates, such as phenyl isocyanate or p-tolyl isocyanate, results in the formation of 18-acyl this compound derivatives (ketoamides) acs.org. This substitution at C-18 is a crucial step for accessing more complex yohimban structures.

A significant pathway for derivatization involves the preparation of 18-acyl yohimban-17-ones, which then serve as precursors for the synthesis of novel heterocyclic yohimbans. These 18-acyl derivatives can react with various nucleophilic reagents to form fused heterocyclic rings attached to the E ring of the yohimban skeleton. For instance, reaction with hydroxylamine (B1172632) yields isoxazole (B147169) derivatives, while treatment with hydrazine (B178648) leads to pyrazole (B372694) derivatives. Similarly, reactions with guanidine (B92328) or benzamidine (B55565) can produce pyrimidine-containing yohimbans acs.orgacs.org. These transformations highlight the versatility of the this compound scaffold in constructing diverse heterocyclic architectures.

Additionally, this compound can be formylated at the C-18 position to yield 18-formylthis compound. The carbanion generated from this formylated intermediate can then participate in nucleophilic displacement reactions, such as reaction with methyl thiotosylate to form thioether derivatives researchgate.net.

The following table summarizes key chemical transformations involving this compound:

| Reaction Type / Transformation | Starting Material / Intermediate | Reagents / Conditions | Product(s) | Mechanism Notes | Citation |

| Enamine Formation | This compound | Pyrrolidine, Benzene, reflux, azeotropic water removal (Al₂O₃) | Enamine (2) | Nucleophilic addition-elimination followed by dehydration. | acs.org |

| Acylation via Enamine | Enamine (2) | Phenyl isocyanate | Ketoamide (4) | Nucleophilic attack of enamine's α-carbon on isocyanate carbonyl; substitution at C-18. | acs.org |

| Acylation via Enamine | Enamine (2) | p-Tolyl isocyanate | Ketoamide (5) | Nucleophilic attack of enamine's α-carbon on isocyanate carbonyl; substitution at C-18. | acs.org |

| Formylation | This compound | (Formylating agent) | 18-Formylthis compound (6) | α-Formylation via enolate. | researchgate.net |

| Thioether Formation | 18-Formylthis compound (6) carbanion | Methyl thiotosylate | 18(S)-Methioxythis compound (7) | SN2 displacement at sulfur by carbanion. | researchgate.net |

| Beckmann Fragmentation | Anti-oxime of this compound | Thionyl chloride (in ether) | trans-18-Methioxycorynanthenitrile (10) | Rearrangement and cleavage of C-C bond adjacent to oxime. | researchgate.net |

| Heterocyclic Ring Formation | 18-Acylyohimban-17-ones | Hydroxylamine | Isoxazole derivatives | Condensation and cyclization. | acs.orgacs.org |

| Heterocyclic Ring Formation | 18-Acylyohimban-17-ones | Hydrazine | Pyrazole derivatives | Condensation and cyclization. | acs.orgacs.org |

| Heterocyclic Ring Formation | 18-Acylyohimban-17-ones | Guanidine | Pyrimidine derivatives | Condensation and cyclization. | acs.orgacs.org |

Compound List:

this compound

Enamine (2)

Ketoamide (4)

Ketoamide (5)

18-Formylthis compound (6)

18(S)-Methioxythis compound (7)

trans-18-Methioxycorynanthenitrile (10)

18-Acylyohimban-17-ones

Isoxazole derivatives

Pyrazole derivatives

Pyrimidine derivatives

Yohimbine (B192690) (also referred to as Yohimban-17.alpha.-ol)

18-(1-Hydroxyethylidene)this compound

Yohimbine hydrochloride

11,18-dimethoxy-(20α)-18,19-didehydro-yohimban-17-one

Advanced Spectroscopic and Structural Analysis of Yohimban 17 One and Its Derivatives

Advanced Chromatographic Techniques (e.g., HPTLC, HPLC) for Purity Assessment and Isolation in Research Contexts

Advanced chromatographic techniques, particularly High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools in the structural analysis of yohimbane alkaloids, including Yohimban-17-one and its derivatives. These methods are pivotal for assessing the purity of synthetic compounds and for the isolation of specific alkaloids from complex mixtures in a research setting. While specific validated methods exclusively for this compound are not extensively detailed in published literature, the well-established protocols for the closely related compound, yohimbine (B192690), provide a robust framework for developing analytical and preparative separations for this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a rapid, efficient, and versatile method for the qualitative and quantitative analysis of this compound. Its high sample throughput makes it suitable for screening multiple samples simultaneously, a common requirement in synthetic chemistry and natural product research. For the purity assessment of this compound, a validated HPTLC method, likely adapted from procedures for yohimbine hydrochloride, would be employed. nih.gov

A typical HPTLC method would involve spotting the sample on a pre-coated silica (B1680970) gel 60 F254 plate, which serves as the stationary phase. nih.govpjps.pk The separation is achieved by developing the plate in a chamber saturated with a suitable mobile phase. A common mobile phase for yohimbine alkaloids consists of a mixture of chloroform, methanol, and ammonia. nih.gov The different components of the sample migrate at different rates, leading to their separation. After development, the plate is dried, and the separated spots are visualized under UV light and quantified using a densitometer. The method's performance is evaluated based on parameters such as linearity, accuracy, precision, and selectivity. nih.govnih.gov

Interactive Data Table: Illustrative HPTLC Method Parameters for Yohimbane Alkaloids

| Parameter | Value |

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 |

| Mobile Phase | Chloroform:Methanol:Ammonia (97:3:0.2, v/v/v) |

| Chamber Saturation Time | 20 minutes |

| Development Distance | 80 mm |

| Detection Wavelength | 221 nm or 270 nm |

| Linearity Range (for Yohimbine HCl) | 80–1000 ng/spot |

| Limit of Detection (LOD) (for Yohimbine HCl) | 5 ng/spot |

| Limit of Quantitation (LOQ) (for Yohimbine HCl) | 40 ng/spot |

Note: These parameters are based on validated methods for yohimbine and would likely require optimization for this compound. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the high-resolution separation, quantification, and isolation of this compound. It is particularly useful for assessing the purity of a sample by detecting and quantifying trace impurities that may not be resolved by HPTLC. In a research context, HPLC is also the method of choice for isolating pure this compound from a reaction mixture or a natural extract for further structural elucidation and biological studies.

A stability-indicating HPLC method developed for yohimbine hydrochloride demonstrates the capability of this technique to separate the parent compound from its degradation products. researchgate.net A similar approach could be applied to this compound to ensure its purity and stability under various conditions. The chromatographic separation is typically achieved on a C18 column using a mobile phase consisting of an aqueous component and an organic modifier like methanol, often with additives like triethylamine (B128534) to improve peak shape. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.net

Interactive Data Table: Representative HPLC Method Parameters for Yohimbane Alkaloids

| Parameter | Value |

| Stationary Phase | C18 column (e.g., 4.6 × 150 mm, 5 µm) |

| Mobile Phase | Water:Methanol (55:45, v/v) containing 0.5% triethylamine |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Note: These parameters are based on a validated method for yohimbine and may need adjustment for optimal separation of this compound and its derivatives. researchgate.net

In research, these chromatographic techniques are not only used for purity assessment but are also integral to the isolation of novel derivatives of this compound. Preparative HPLC, which uses larger columns and higher flow rates, can be employed to isolate milligram to gram quantities of a specific compound from a complex mixture. The collected fractions are then analyzed by analytical HPLC to confirm their purity before being subjected to further spectroscopic analysis.

Structure Activity Relationship Sar Studies and Molecular Interactions Excluding Clinical Outcomes

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions

Computational methods play a pivotal role in dissecting the complex interplay between small molecules and their biological targets. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations are indispensable tools for characterizing binding sites, predicting binding affinities, and understanding the electronic properties that dictate molecular behavior.

Molecular docking and MD simulations are powerful computational approaches used to predict the preferred orientation of a ligand within a receptor's binding site and to study the dynamic behavior of these complexes over time nih.govmdpi.comuu.nl. These methods allow researchers to visualize and analyze the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex mdpi.comresearchgate.net.

Studies involving adrenergic receptors, the primary targets of yohimbine (B192690), frequently employ these techniques. For instance, molecular docking and MD simulations have been utilized to characterize the binding modes of various ligands to alpha-2 adrenergic receptor subtypes mdpi.comscielo.brscielo.br. These simulations can reveal critical amino acid residues within the binding pocket that are essential for ligand recognition and affinity mdpi.comscielo.brscielo.br. While specific molecular docking and MD simulation studies focusing exclusively on Yohimban-17-one's interaction with adrenergic receptors were not prominently identified in the reviewed literature, the principles and methodologies applied to yohimbine and other adrenergic ligands are directly transferable. Such analyses would typically involve preparing 3D structures of the receptor and ligand, performing docking to predict binding poses, and then running MD simulations to assess the stability and dynamic interactions of the resulting complexes mdpi.comuu.nl.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a means to predict and understand the electronic properties and inherent reactivity of molecules aspbs.comchemrxiv.orgscienceopen.comnih.govscienceopen.com. These calculations can provide insights into electron distribution, molecular orbital energies, and reaction pathways, which are fundamental to a molecule's biological activity and its potential to undergo chemical transformations.

In SAR studies, quantum chemical descriptors can serve as valuable predictors of a compound's behavior, such as its propensity to form specific interactions or its metabolic stability chemrxiv.orgnih.govscienceopen.com. While specific quantum chemical calculations detailing the electronic properties and reactivity of this compound in the context of adrenergic receptor interactions were not found in the provided search results, these methods are broadly applicable to understanding SAR. For example, such calculations could elucidate the electron density distribution within this compound, highlighting regions prone to nucleophilic or electrophilic attack, or predict its conformational preferences, which are critical for receptor binding.

In Vitro Receptor Binding Affinity and Selectivity Profiling

In vitro assays are essential for quantitatively assessing a compound's affinity for specific receptors and its selectivity profile across different receptor subtypes.

Yohimbine, a closely related compound to this compound, is a well-established antagonist of alpha-2 adrenergic receptors. Its interaction with these receptors is characterized by specific binding affinities and a degree of selectivity. Yohimbine hydrochloride has demonstrated pKi values for human alpha-2 adrenergic receptor subtypes as follows: α2A (8.52), α2B (8.00), and α2C (9.17) rndsystems.com. This indicates a higher affinity for the α2C subtype compared to α2A and α2B rndsystems.com. Yohimbine is generally considered a potent and selective alpha-2 versus alpha-1 adrenoceptor antagonist nih.gov. It exhibits approximately 30-fold higher affinity for the α2-adrenergic receptor over the α1-adrenergic receptor wikipedia.org.

While direct in vitro binding affinity data specifically for this compound at alpha-2 adrenergic receptors was not detailed in the reviewed literature, its structural relation to yohimbine suggests a potential for similar interactions. SAR studies on yohimbine derivatives aim to fine-tune these interactions, exploring how modifications impact affinity and selectivity. For instance, research has explored yohimbine dimers to achieve greater selectivity for specific alpha-2 subtypes nih.gov.

Compounds derived from natural products, including alkaloids like yohimbine, often exhibit polypharmacology, meaning they interact with multiple biological targets wikipedia.orgdrugbank.comwikipedia.org. This can lead to a broader spectrum of pharmacological effects, both beneficial and adverse. For example, corynanthine, a diastereomer of yohimbine, has shown activity at serotonin (B10506) receptors in addition to its adrenergic effects wikipedia.org.

The concept of polypharmacology is central to understanding complex drug actions, where a single molecule modulates multiple pathways d-nb.infowikipedia.org. While the primary focus for yohimbine derivatives has been adrenergic receptors, their potential to interact with other systems is a key area of investigation. Studies have also investigated this compound in the context of other targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, indicating its capacity for interactions beyond the adrenergic system nih.govscielo.br. This highlights the potential for this compound to engage in polypharmacological interactions, a characteristic that can be both a challenge and an opportunity in drug development.

Rational Design Principles for Modulating Molecular Activity through Structural Modifications

For example, the synthesis of yohimbine dimers with varying linker lengths has been explored to enhance selectivity for specific alpha-2 adrenergic receptor subtypes nih.gov. These modifications aim to exploit subtle differences in receptor binding pockets to achieve greater specificity. Similarly, the introduction of substituents, such as a fluorine atom at the 17-alpha position in "Yohimban, 17-alpha-fluoro-," can alter a compound's interaction with biological systems ontosight.ai.

Research into this compound itself has explored SAR in different contexts, such as its potential as a cholinesterase inhibitor nih.govscielo.br. These studies exemplify how modifications to the yohimbane structure can lead to compounds with distinct pharmacological activities, underscoring the importance of SAR in guiding the development of novel chemical entities.

Future Directions and Emerging Research Avenues in Yohimban 17 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex molecules like yohimban-17-one remains a cornerstone of organic chemistry research. Future efforts are likely to focus on developing synthetic strategies that are not only efficient but also adhere to the principles of green chemistry and sustainability.

Organocatalysis and Asymmetric Synthesis: The success of organocatalysis in achieving high enantioselectivity and stereocontrol in the synthesis of complex alkaloids, including yohimbine (B192690) derivatives, suggests its significant potential for this compound researchgate.netresearchgate.net. Future research could explore novel organocatalytic systems for key bond-forming reactions, such as asymmetric Michael additions, Pictet-Spengler reactions, or Diels-Alder cycloadditions, to construct the pentacyclic yohimban (B1201205) framework with enhanced stereochemical precision and reduced environmental impact.

Flow Chemistry: Continuous flow chemistry offers advantages in terms of reaction control, safety, scalability, and potential for automation. Investigating the application of flow reactors for specific steps in this compound synthesis, such as rapid cyclizations or photochemical reactions, could lead to more streamlined and efficient production processes chiralpedia.com.

Biocatalysis and Chemoenzymatic Approaches: Harnessing the specificity and mild reaction conditions offered by enzymes presents an attractive avenue for sustainable synthesis. Future research could focus on identifying or engineering enzymes capable of catalyzing key transformations in the yohimban skeleton assembly or functionalization, potentially leading to chemoenzymatic routes that combine the best of both chemical and biological catalysis chiralpedia.com.

Tandem and Multicomponent Reactions: The development of one-pot, domino, or tandem reaction sequences allows for the rapid assembly of complex molecular architectures from simpler precursors, minimizing purification steps and waste generation. Strategies involving condensation, cross-metathesis, and cyclization reactions have already shown promise for the yohimban skeleton researchgate.netwilliams.eduthieme-connect.de, and future research could expand on these by incorporating new catalytic systems or reaction cascades to build the this compound scaffold more efficiently.

Table 7.1.1: Emerging Synthetic Methodologies for this compound

| Methodology | Key Features | Potential Benefits for this compound Synthesis |

| Organocatalysis | Enantioselectivity, stereocontrol, metal-free conditions | Precise control over stereocenters, greener synthesis routes, access to enantiopure compounds. |

| Flow Chemistry | Enhanced reaction control, scalability, automation, improved safety | Efficient synthesis of intermediates, potential for hazardous reaction management, streamlined purification. |

| Biocatalysis | High specificity, mild conditions, sustainability | Enantioselective transformations, reduced waste, access to complex stereochemistry via enzymatic pathways. |

| Tandem/Multicomponent Rxns | Atom economy, reduced steps, minimized purification, rapid scaffold assembly | Efficient construction of the pentacyclic yohimban core with fewer synthetic operations. |

Exploration of Uncharted Chemical Reactivity and Catalysis

Beyond established synthetic pathways, exploring the less-defined reactivity of the this compound scaffold holds significant potential for discovering new chemical transformations and access to novel derivatives.

Late-Stage Functionalization: Developing methods for selective functionalization at specific positions of the pre-formed yohimban skeleton, particularly on advanced intermediates or the final product, is a key goal in medicinal chemistry. This could involve C-H activation strategies, directed functionalization, or novel cross-coupling reactions that are tolerant of the complex polycyclic structure.

Catalytic C-H Functionalization: The advancement in catalytic C-H activation methodologies offers a powerful toolkit for directly introducing functional groups onto the yohimban framework without the need for pre-functionalized starting materials. Research could focus on developing selective catalysts (e.g., transition metal-based or organocatalytic systems) that can target specific C-H bonds within the yohimban structure, enabling efficient diversification.

Novel Catalytic Transformations: The exploration of uncharted chemical reactivity could lead to the discovery of entirely new types of reactions applicable to the yohimban system. This might include novel cycloadditions, rearrangements, or oxidation/reduction reactions catalyzed by transition metals or organocatalysts, opening up new synthetic avenues and access to previously inaccessible structural motifs. For instance, Rh-catalyzed hydrocarbonylation has shown utility in forming lactams from amines, a transformation that could be relevant for yohimban derivatives researchgate.net.

Advanced Mechanistic Investigations in Biosynthesis and Synthetic Transformations

A deeper understanding of the mechanisms underlying both natural biosynthetic pathways and synthetic transformations is crucial for designing more efficient and selective chemical processes.

Elucidation of Biosynthetic Pathways: While the biosynthesis of some indole (B1671886) alkaloids is well-studied, detailed mechanistic investigations into the specific pathways leading to this compound or its direct precursors could provide valuable insights for biomimetic synthesis or for engineering microbial production systems. Understanding enzyme mechanisms and intermediate structures is key.

Computational Mechanistic Studies: Employing advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide atomic-level insights into reaction mechanisms, transition states, and intermediate stabilities in synthetic transformations of this compound. This can help in optimizing reaction conditions, predicting regioselectivity and stereoselectivity, and designing new catalytic systems williams.eduscielo.brqst.go.jpirbbarcelona.orgnih.govugent.beschrodinger.commdpi.com.

Kinetic and Spectroscopic Studies: Detailed kinetic analyses and spectroscopic investigations (e.g., NMR, mass spectrometry) of key synthetic steps can help unravel complex reaction pathways, identify transient intermediates, and confirm proposed mechanisms, thereby guiding synthetic strategy development.

Innovations in Structural Diversification and Library Generation

The creation of diverse chemical libraries based on the yohimban scaffold is essential for exploring structure-activity relationships (SAR) and identifying novel biologically active compounds.

Combinatorial Chemistry and Parallel Synthesis: The principles of combinatorial chemistry, involving the rapid synthesis of large numbers of related compounds, can be applied to generate diverse libraries of this compound derivatives. Future research could focus on developing efficient solid-phase or solution-phase parallel synthesis strategies for combinatorial library generation, allowing for systematic exploration of chemical space around the yohimban core ijpsr.comwikipedia.orgstanford.eduscripps.edu.

Scaffold Hopping and Analogue Design: Beyond simple derivatization, innovations in structural diversification could involve "scaffold hopping" – designing related but structurally distinct frameworks that retain key pharmacophoric features of this compound. This approach, coupled with computational design, can lead to compounds with improved properties or entirely new biological activities.

Focused Libraries for Specific Targets: Future efforts might concentrate on designing and synthesizing focused libraries of this compound analogs tailored to interact with specific biological targets, informed by existing SAR data or computational predictions. This targeted approach can accelerate the discovery of potent and selective drug candidates.

Table 7.4.1: Strategies for Structural Diversification of this compound

| Strategy | Description | Potential Outcome |

| Combinatorial Synthesis | Rapid generation of large numbers of structurally related compounds. | Broad SAR exploration, identification of initial hits. |

| Parallel Synthesis | Concurrent synthesis of multiple discrete analogs under similar conditions. | Efficient production of focused analog sets for SAR refinement. |

| Late-Stage Functionalization | Introduction of modifications onto a pre-formed yohimban skeleton. | Access to diverse derivatives with minimal synthetic effort. |

| Scaffold Hopping | Designing novel molecular frameworks that mimic key features of the yohimban scaffold. | Discovery of compounds with potentially improved or novel biological activities. |

| Fragment-Based Design | Synthesizing smaller fragments that bind to target sites and then elaborating or linking them to build potent inhibitors. | Rational design of molecules with high affinity and selectivity. |

Integration of Computational and Experimental Paradigms in Drug Discovery Research

The synergy between computational methods and experimental validation is paramount for modern drug discovery. For this compound, this integration can accelerate the identification and optimization of lead compounds.

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) studies, including 3D-QSAR and dynamic QSAR techniques, can establish correlations between molecular structure and biological activity, guiding the design of new analogs with enhanced potency and selectivity scielo.brmdpi.comnih.govnih.govmdpi.comugm.ac.id. Pharmacophore modeling can identify essential structural features required for target binding.

Molecular Docking and Dynamics Simulations: Computational docking studies can predict the binding modes of this compound and its derivatives to target proteins, providing insights into molecular recognition mechanisms and guiding rational design scielo.brqst.go.jpirbbarcelona.orgnih.govschrodinger.com. Molecular dynamics simulations can further explore the conformational flexibility and dynamic interactions of these molecules in a biological environment.

AI and Machine Learning in Drug Design: The application of artificial intelligence (AI) and machine learning (ML) algorithms offers powerful tools for predicting compound properties, identifying potential drug candidates from vast chemical spaces, and optimizing lead compounds. Integrating AI with experimental data can accelerate the drug discovery pipeline for yohimban-based therapeutics.

Integrated Computational-Experimental Workflows: Future research will likely emphasize tightly integrated workflows where computational predictions directly inform experimental design (e.g., synthesis targets, assay conditions), and experimental results are fed back into computational models for refinement. This iterative process can significantly improve the efficiency and success rate of drug discovery efforts.

Q & A

Q. What are the standard protocols for synthesizing Yohimban-17-one, and how can researchers validate purity?

To synthesize this compound, begin with alkaloid extraction from natural sources (e.g., Pausinystalia johimbe bark) using acid-base partitioning. Purification typically involves column chromatography with silica gel and eluents like chloroform/methanol gradients. Validate purity via:

- HPLC-UV/HRMS : Compare retention times and mass spectra with authenticated standards .

- ¹H/¹³C NMR : Ensure spectral consistency with literature data, focusing on characteristic signals (e.g., the indole NH proton at δ 9.5–10.5 ppm) .

- Melting Point Analysis : Confirm narrow melting range (<2°C deviation from literature values) .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Prioritize:

- Chiral Chromatography : To resolve stereoisomers, especially for derivatives with modified C-3 or C-20 positions .

- X-ray Crystallography : For unambiguous structural confirmation when novel derivatives lack reference data .

- In Silico Predictions : Use tools like Gaussian or AutoDock to predict electronic properties and binding affinities before experimental validation .

Q. How do researchers address discrepancies in reported bioactivity data for this compound?

Contradictions in bioactivity (e.g., α-adrenergic receptor antagonism vs. agonist effects) may arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH, ion concentrations) .

- Compound Stability : Test degradation under assay conditions using stability-indicating HPLC .

- Statistical Power : Ensure adequate sample size (n ≥ 6) and apply ANOVA with post-hoc tests to confirm significance .

Q. What are the established pharmacological targets of this compound?

Key targets include:

- Adrenergic Receptors : Use radioligand binding assays (³H-rauwolscine) to quantify α₂-receptor affinity .

- Serotonin Receptors : Employ functional assays (e.g., cAMP modulation in transfected cells) to assess 5-HT₁A/₂A activity .

- Monoamine Oxidase (MAO) : Measure enzyme inhibition via spectrophotometric detection of kynuramine oxidation .

Q. How should researchers design dose-response studies for this compound in vitro?

- Range Selection : Start with logarithmic dilutions (e.g., 1 nM–100 μM) based on prior IC₅₀ values .

- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., yohimbine for adrenergic assays) .

- Replicates : Perform triplicate measurements across three independent experiments to account for plate variability .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to resolve low-yield or stereochemical inconsistencies?

Address yield issues via:

- Catalyst Screening : Test palladium/ligand systems (e.g., Pd(OAc)₂/BINAP) for Heck coupling in late-stage functionalization .

- Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) during key cyclization steps .

- Reaction Monitoring : Employ inline FTIR or LC-MS to identify intermediates and adjust conditions in real time .

Q. What methodologies are suitable for resolving contradictory data on this compound’s metabolic stability?

- Microsomal Incubations : Compare hepatic clearance rates across species (human vs. rat) using LC-QTOF to detect phase I metabolites .

- CYP Inhibition Assays : Identify metabolizing enzymes via recombinant CYP isoforms and chemical inhibitors (e.g., ketoconazole for CYP3A4) .

- Computational ADME : Predict metabolic hotspots with software like Schrödinger’s ADMET Predictor .

Q. How should experimental designs be structured to investigate this compound’s off-target effects?

- Proteome Profiling : Use affinity-based chemoproteomics (e.g., thermal shift assays) to identify unexpected targets .

- Transcriptomics : Apply RNA-seq to treated cell lines, focusing on pathways like MAPK/NF-κB .

- In Vivo Phenotyping : Monitor behavioral or cardiovascular endpoints in rodents with CRISPR-edited receptors .

Q. What strategies validate the specificity of this compound in receptor-binding studies?

- Knockout Models : Use CRISPR-Cas9 to delete target receptors and confirm loss-of-function .

- Biolayer Interferometry : Measure real-time binding kinetics to exclude nonspecific interactions .

- Negative Controls : Include structurally related but inactive analogs (e.g., corynanthine) to assess baseline binding .

Q. How can researchers reconcile conflicting data on this compound’s pharmacokinetic properties across studies?

- Meta-Analysis : Pool data from multiple studies using tools like RevMan, adjusting for covariates (e.g., dosing regimen, species) .

- PBPK Modeling : Simulate absorption/distribution with GastroPlus to identify interspecies scaling factors .

- Bioanalytical Harmonization : Cross-validate LC-MS/MS methods using shared reference standards and SOPs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.